5-Hydroxy-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid
Overview
Description
5-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid , also known by its chemical formula C₁₀H₈N₂O₃ , is a heterocyclic compound. It contains a pyrazole ring with a carboxylic acid functional group and a hydroxyl group attached to the pyrazole core. The compound exhibits interesting pharmacological properties and has been studied for various applications.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. While I don’t have specific synthetic details for this compound, it’s essential to explore literature sources to understand the synthetic pathways employed by researchers.
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid consists of the following components:
- A pyrazole ring (a five-membered heterocycle containing two nitrogen atoms and three carbon atoms).
- A carboxylic acid group (-COOH) attached to one of the carbon atoms in the pyrazole ring.
- A hydroxyl group (-OH) attached to another carbon atom in the pyrazole ring.
- A phenyl group (4-methylphenyl) linked to the pyrazole ring.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Esterification : The carboxylic acid group can react with alcohols to form esters.
- Acid-Base Reactions : The carboxylic acid group can donate or accept protons in acid-base reactions.
- Substitution Reactions : The phenyl group can undergo substitution reactions (e.g., halogenation, nitration).
Physical And Chemical Properties Analysis
- Melting Point : The compound likely has a specific melting point, which can be experimentally determined.
- Solubility : Investigating its solubility in various solvents is crucial for formulation and delivery.
- Stability : Assessing its stability under different conditions (e.g., temperature, pH) is essential.
Safety And Hazards
- Toxicity : Evaluate the toxicity profile through animal studies and in vitro assays.
- Handling Precautions : Researchers should handle this compound with care, following safety guidelines.
- Environmental Impact : Consider its environmental persistence and potential effects.
Future Directions
Future research on 5-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid should focus on:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Structural Modifications : Explore derivatives with improved properties.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
2-(4-methylphenyl)-3-oxo-1H-pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-10(14)9(6-12-13)11(15)16/h2-6,12H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVFLLBEAZFEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.